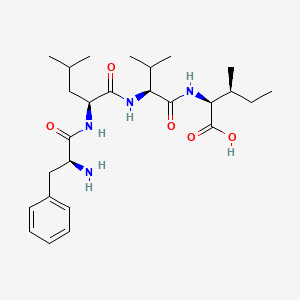
3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one is an organic compound that features a chlorophenyl group and a cyclohexenyl group connected by a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-chlorobenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Dehydration: The aldol product undergoes dehydration to form the desired propenone compound. This step can be facilitated by heating or using a dehydrating agent.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Epoxides: Formed from the oxidation of the cyclohexenyl group.
Alcohols/Ketones: Resulting from reduction reactions.
Substituted Aromatics: Products of nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
Medicine
Drug Development: Explored for its therapeutic potential in various medical conditions.
Industry
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propenone linkage and the chlorophenyl group play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Contains a methyl group instead of chlorine.
3-(4-Nitrophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Features a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
648429-44-1 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h4,6-11H,1-3,5H2 |
InChI Key |
IWQBTHCZTTWYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
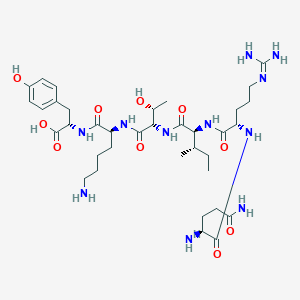
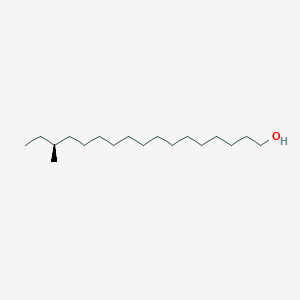
![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)
![Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12584876.png)
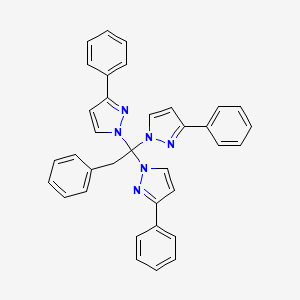
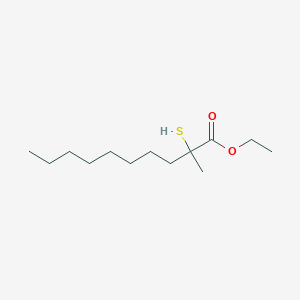
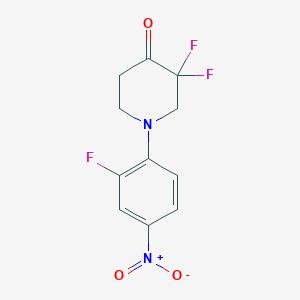

![1H-Indeno[1,2-b]pyridine-2,5-dione](/img/structure/B12584915.png)

